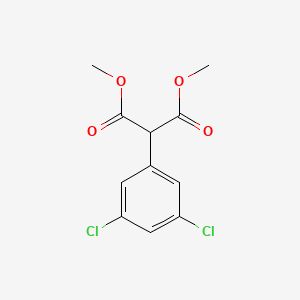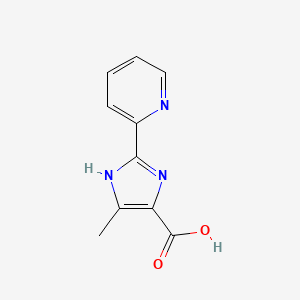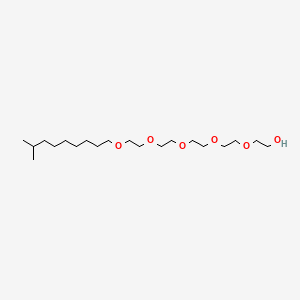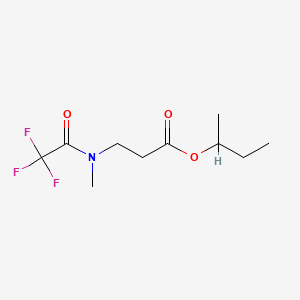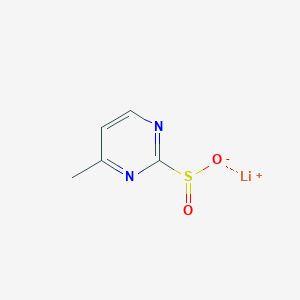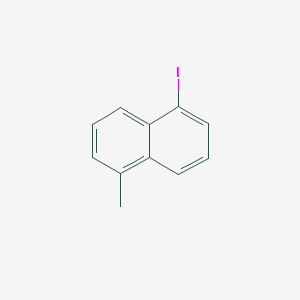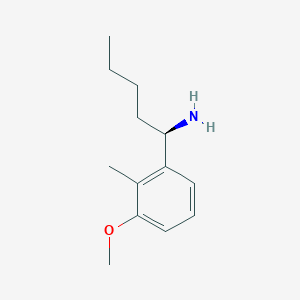
4-Methoxy-N2-methylpyridine-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-N2-methylpyridine-2,3-diamine is a chemical compound with the molecular formula C7H11N3O. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its methoxy group attached to the pyridine ring, which influences its chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N2-methylpyridine-2,3-diamine typically involves multi-step reactions. One common method includes the reduction of 6-methoxy-2-methylamino-3-nitropyridine using palladium on charcoal as a catalyst in the presence of dioxane . The reaction conditions involve heating the mixture under reflux for several hours, followed by purification through column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include additional steps for purification and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N2-methylpyridine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve catalysts like palladium on charcoal.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Palladium on charcoal, dioxane.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
4-Methoxy-N2-methylpyridine-2,3-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-N2-methylpyridine-2,3-diamine involves its interaction with specific molecular targets. The methoxy group and amino groups play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-methylamino-3-aminopyridine: Similar structure but different substitution pattern.
2-Methoxy-4-methylpyridine: Lacks the amino groups present in 4-Methoxy-N2-methylpyridine-2,3-diamine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and amino groups makes it versatile for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
4-methoxy-2-N-methylpyridine-2,3-diamine |
InChI |
InChI=1S/C7H11N3O/c1-9-7-6(8)5(11-2)3-4-10-7/h3-4H,8H2,1-2H3,(H,9,10) |
InChI Key |
DAUBYVQGEIKWIU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CC(=C1N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B12841286.png)
![tert-Butyl (1S,5R)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B12841293.png)
![7-bromo-5-iodo-1H-benzo[d]imidazole](/img/structure/B12841299.png)
